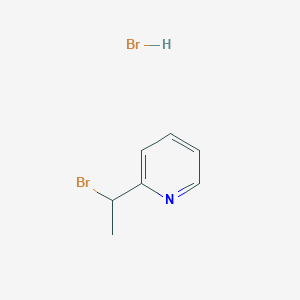

2-(1-Bromoethyl)pyridine hydrobromide

Description

Contextualization within Pyridine (B92270) Derivative Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. This nitrogen atom imparts distinct chemical properties to the ring, influencing its reactivity and making it a common feature in many biologically active molecules. The pyridine core is a prevalent motif in a wide range of pharmaceuticals and agrochemicals. researchgate.net

The development of mild and efficient methods for the synthesis of substituted pyridines is a highly desirable goal in organic chemistry. nih.gov Traditional methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, often have limitations in scope and functional group tolerance. nih.gov Consequently, the use of pre-functionalized pyridines like 2-(1-Bromoethyl)pyridine (B1611390) hydrobromide provides a valuable alternative for the construction of more complex pyridine-containing molecules.

Significance as a Reactive Intermediate in Organic Synthesis

The utility of 2-(1-Bromoethyl)pyridine hydrobromide as a reactive intermediate stems from the presence of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is a common feature of analogous compounds like 2-(2-Bromoethyl)pyridine (B1590421) hydrobromide, which readily undergoes nucleophilic substitution reactions. smolecule.com

The bromoethyl moiety serves as a reactive handle, allowing for the introduction of a variety of functional groups through reactions with different nucleophiles. This facilitates the synthesis of a diverse range of pyridine derivatives. For instance, reactions with amines can lead to the formation of quaternary ammonium (B1175870) compounds, which have their own unique applications. smolecule.com While specific research detailing the synthetic applications of the 1-bromoethyl isomer is not as prevalent in the public domain as its 2-bromoethyl counterpart, the fundamental principles of its reactivity are expected to be similar. The analogous 2-(2-bromoethyl)pyridine hydrobromide has been used as a key intermediate in the synthesis of potential antitumor agents and anticonvulsant compounds. smolecule.com

Historical Perspectives and Early Research on Analogous Compounds

The history of pyridine chemistry dates back to the 19th century, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Early methods for the preparation of halopyridines, such as 2-bromopyridine (B144113), involved direct bromination of pyridine or diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid. orgsyn.org

The development of methods to introduce functionalized side chains onto the pyridine ring, such as the bromoethyl group, represented a significant advancement in the synthetic chemist's toolbox. These bromoalkylpyridine reagents provided a reliable means to couple the pyridine core with other molecular fragments. Research into the reactivity of bromine atoms in various positions on the pyridine ring has been a subject of study to understand and control the regioselectivity of substitution reactions. researchgate.net The synthesis of halopyridine aldehydes via methods like diaminomethylation has also contributed to the rich chemistry of functionalized pyridines. researchgate.net While specific early research on this compound is not extensively documented, its development can be seen as part of the broader, ongoing effort to create versatile and reactive pyridine-based building blocks for organic synthesis.

Direct Bromination Approaches to the Ethyl Side Chain

Direct bromination of the ethyl group on the pyridine ring is the most straightforward route to 2-(1-Bromoethyl)pyridine. This process typically involves a free-radical substitution mechanism, where a hydrogen atom on the carbon adjacent to the pyridine ring (the α- or benzylic position) is replaced by a bromine atom.

Achieving regioselectivity is the central challenge in the synthesis of 2-(1-Bromoethyl)pyridine. The desired reaction is the substitution at the benzylic position of the ethyl side chain, which is favored under free-radical conditions. This is because the intermediate benzylic radical is stabilized by resonance with the aromatic pyridine ring, making it the most likely site for radical abstraction and subsequent bromination.

Strategies to promote this pathway involve the use of reagents that generate a low concentration of bromine radicals, thereby favoring the radical substitution reaction over competitive pathways such as electrophilic addition to the pyridine ring. masterorganicchemistry.com There is often a competition between side-chain bromination and electrophilic substitution on the pyridine ring itself. researchgate.net The choice of brominating agent and the exclusion of Lewis acid catalysts are critical to prevent undesired ring bromination.

The selection of the brominating agent is paramount in directing the reaction toward the desired side-chain product. The two most prominent reagents investigated for this purpose are Pyridinium (B92312) Hydrobromide Perbromide and N-Bromosuccinimide.

Pyridinium Hydrobromide Perbromide (PHBP), also known as pyridinium tribromide, is a red-orange crystalline solid that serves as a stable and easily handled source of bromine. wikipedia.orgresearcher.life It is composed of a pyridinium cation and a tribromide anion and is often used as a source of electrophilic bromine in halogenation reactions. wikipedia.org Its solubility in solvents like acetic acid and methanol makes it a convenient reagent. researcher.life

While PHBP is effective for the bromination of ketones, activated phenols, and certain nitrogen heterocycles, its application in benzylic bromination is less common. researcher.lifelookchem.comorganic-chemistry.org The mechanism of PHBP reactions is typically electrophilic, which would favor substitution on the electron-rich pyridine ring rather than the alkyl side chain. For side-chain bromination, a free-radical pathway is required, which is not the characteristic mode of action for PHBP unless specific radical initiators (e.g., UV light) are employed.

| Property | Pyridinium Hydrobromide Perbromide (PHBP) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Typical Reaction Type | Electrophilic Bromination | Free-Radical Bromination |

| Primary Mechanism | Ionic | Radical Chain Reaction |

| Common Substrates | Ketones, Phenols, Activated Aromatics researcher.lifelookchem.com | Allylic and Benzylic C-H bonds masterorganicchemistry.comwikipedia.org |

| Suitability for Benzylic Bromination | Low; favors ring substitution unless under specific radical-initiating conditions. | High; reagent of choice for selective side-chain bromination. masterorganicchemistry.comcdnsciencepub.com |

N-Bromosuccinimide (NBS) is the most widely used and effective reagent for the regioselective bromination of benzylic positions, a transformation known as the Wohl-Ziegler reaction. wikipedia.orgcdnsciencepub.com NBS serves as a source for a low, constant concentration of molecular bromine (Br₂), which is critical to favor the desired radical substitution on the side chain while minimizing competitive electrophilic reactions on the aromatic ring. masterorganicchemistry.com

The reaction requires the presence of a radical initiator to begin the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.orggoogle.com The process can also be initiated by heat or UV irradiation. wikipedia.org Studies on the bromination of analogous compounds, such as 4-ethylpyridine, have shown that using a 1:1 molar ratio of the substrate to NBS in the presence of benzoyl peroxide successfully yields the corresponding 1-bromoethyl derivative as the major product. cdnsciencepub.com

Beyond the choice of reagent, the reaction conditions, particularly the solvent, play a crucial role in the efficiency and selectivity of the bromination.

For NBS-mediated benzylic brominations, the solvent must be carefully chosen to be inert under the radical conditions. Non-polar, aprotic solvents are generally preferred. google.com

Carbon Tetrachloride (CCl₄): Historically, carbon tetrachloride has been the solvent of choice for Wohl-Ziegler reactions due to its inertness. cdnsciencepub.comgoogle.com It is essential that the CCl₄ be anhydrous, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

Alternative Solvents: Due to the toxicity and environmental impact of CCl₄, safer alternatives are often sought. google.com Cyclohexane has been reported as an effective solvent for the side-chain bromination of similar alkyl-aromatic compounds. google.com Other solvents, such as acetonitrile (B52724), have also been used in the NBS bromination of alkylpyridines. researchgate.net

The polarity of the solvent can significantly impact the reaction outcome. The use of polar solvents may facilitate competing ionic reaction pathways, potentially leading to a decrease in the yield of the desired side-chain brominated product and an increase in ring-brominated byproducts.

| Solvent | Typical Conditions | Observed Outcome/Considerations |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Reflux with radical initiator (e.g., benzoyl peroxide) cdnsciencepub.com | Classic solvent, promotes high selectivity for side-chain bromination. Must be anhydrous. google.commissouri.edu |

| Cyclohexane | Reflux with radical initiator (e.g., AIBN) google.com | A preferred non-toxic alternative to CCl₄ for alkylbenzenes. google.com |

| Acetonitrile | Reflux researchgate.net | Has been used for bromination of methylpyridines, though may influence selectivity. researchgate.net |

Synthetic Routes to this compound Explored

The synthesis of this compound, a key intermediate in various chemical syntheses, can be achieved through several strategic pathways. These methodologies primarily involve the direct bromination of a suitable precursor or indirect routes featuring functional group transformations. The selection of a particular synthetic approach often depends on factors such as precursor availability, desired purity, and scalability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWHZNPSTJEYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78036-40-5 | |

| Record name | 2-(1-bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Bromoethyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions at the Brominated Center

Nucleophilic substitution is a primary reaction pathway for 2-(1-Bromoethyl)pyridine (B1611390) hydrobromide. The reaction involves the replacement of the bromide leaving group by an electron-rich nucleophile. The pyridylic position of the leaving group allows for enhanced reaction rates compared to simple secondary alkyl halides, as the aromatic ring can stabilize the transition states of both SN1 and SN2 mechanisms. ucalgary.ca However, the strong electron-withdrawing effect of the protonated pyridinium (B92312) ring tends to destabilize an adjacent carbocation, making the SN2 pathway generally more favorable.

2-(1-Bromoethyl)pyridine hydrobromide readily reacts with a variety of nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of chiral amines and ligands for catalysis. nih.govrsc.org

Amines, including ammonia, primary, and secondary amines, act as effective nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. The initial product is a substituted ammonium (B1175870) salt, which is subsequently deprotonated by a base (often an excess of the amine reactant) to yield the final amine product. It is important to note that the resulting amine product is also nucleophilic and can react further with the starting material, potentially leading to polyalkylation. Using a large excess of the nucleophile can help to favor the formation of the mono-substituted product.

Azoles, such as imidazole (B134444) and pyrazole, are heterocyclic amines that also participate in these substitution reactions to form N-alkylated products.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles This table presents expected products from the reaction of 2-(1-Bromoethyl)pyridine with various nitrogen-containing nucleophiles based on established reactivity principles.

| Nucleophile | Reagent Example | Typical Conditions | Expected Product |

| Ammonia | NH₃ (in Ethanol) | Heat, Sealed Tube | 2-(1-Aminoethyl)pyridine |

| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | Base (e.g., K₂CO₃), Acetonitrile (B52724) | N-Propyl-1-(pyridin-2-yl)ethan-1-amine |

| Secondary Amine | Piperidine (B6355638) | Base (e.g., Triethylamine), THF | 2-(1-(Piperidin-1-yl)ethyl)pyridine |

| Azole | Imidazole | Base (e.g., NaH), DMF | 2-(1-(1H-Imidazol-1-yl)ethyl)pyridine |

Sulfur-based nucleophiles are known for their high reactivity, often exceeding that of their oxygen analogues due to sulfur's greater polarizability and the "alpha effect" in some cases. msu.edu Thiolate anions (RS⁻), generated by deprotonating thiols with a base, are particularly potent nucleophiles and react efficiently with this compound to form thioethers (sulfides). msu.edu

Thiourea (B124793) is another important sulfur nucleophile that reacts to form an intermediate isothiuronium (B1672626) salt. This salt can then be hydrolyzed under basic conditions to yield a thiol, providing an indirect method for introducing a thiol group. This two-step process is a common synthetic strategy for converting alkyl halides into thiols. nih.govresearchgate.net While reactions with common sulfur nucleophiles are well-established, specific studies involving more specialized reagents like carborane mercaptans with this particular substrate are not prominently featured in the surveyed literature.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles This table presents expected products from the reaction of 2-(1-Bromoethyl)pyridine with common sulfur-containing nucleophiles.

| Nucleophile | Reagent Example | Typical Conditions | Expected Product |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Ethanol or DMF | 2-(1-(Methylthio)ethyl)pyridine |

| Thiourea | CS(NH₂)₂ | Ethanol, Reflux | S-(1-(pyridin-2-yl)ethyl)isothiouronium bromide |

| Sulfide (B99878) ion | Sodium sulfide (Na₂S) | Ethanol/Water | Bis(1-(pyridin-2-yl)ethyl)sulfide |

The carbon atom bonded to the bromine in 2-(1-Bromoethyl)pyridine is a chiral center. Consequently, nucleophilic substitution reactions at this center have significant stereochemical implications. The outcome depends critically on the reaction mechanism. youtube.com

SN2 Mechanism : This pathway involves a backside attack by the nucleophile, occurring simultaneously with the departure of the leaving group. This concerted process leads to an inversion of the stereochemical configuration at the chiral center, similar to an umbrella flipping inside out in the wind. youtube.com If the starting material is, for example, the (R)-enantiomer, the product will be the (S)-enantiomer. This is a stereospecific reaction. youtube.com

SN1 Mechanism : This pathway proceeds through a two-step mechanism involving the initial formation of a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with roughly equal probability. This results in a mixture of both inversion and retention of configuration, leading to a largely racemized product.

For this compound, the SN2 mechanism is generally favored due to it being a secondary halide and the electronic destabilization of the carbocation by the adjacent pyridinium ring. Therefore, reactions with strong nucleophiles in polar aprotic solvents are expected to proceed predominantly with an inversion of configuration.

Kinetics : The rate of nucleophilic substitution is dependent on the mechanism. libretexts.org

For an SN2 reaction , the rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). libretexts.org The reaction rate is influenced by the strength of the nucleophile, steric hindrance at the reaction center, and the nature of the solvent.

For an SN1 reaction , the rate-determining step is the unimolecular formation of the carbocation, so the rate depends only on the concentration of the substrate (Rate = k[Substrate]).

The pyridylic nature of the substrate accelerates both potential pathways compared to a non-activated secondary alkyl halide. libretexts.org Kinetic studies on similar benzylic systems show that reaction rates are sensitive to the solvent and the specific nucleophile used. rsc.orgnih.gov

Thermodynamics : Nucleophilic substitution reactions are typically exothermic and thus thermodynamically favorable. The driving force is the formation of a more stable product where a relatively weak C-Br bond is replaced by a stronger bond, such as a C-N or C-S bond. The enthalpy of formation and bond dissociation enthalpies for benzylic halides, which are structurally similar, have been studied and show that the carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), making bromide a good leaving group. rsc.orgresearchgate.net The activation energy (ΔG‡) for the reaction is lowered by the electronic stabilization provided by the adjacent pyridine (B92270) ring, contributing to the compound's high reactivity.

Elimination Reactions and Olefin Formation

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form an alkene. This reaction involves the removal of a hydrogen atom from the adjacent methyl group and the bromine atom, leading to the formation of 2-vinylpyridine (B74390). wikipedia.orgchemicalbook.com

The mechanism of elimination can be either E2 (bimolecular) or E1 (unimolecular).

E2 Mechanism : This is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the C-Br bond breaks to form a double bond. This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.

E1 Mechanism : This pathway proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a proton from the adjacent carbon to form the alkene. It competes directly with the SN1 reaction.

Substitution is generally favored by strong, non-bulky nucleophiles at lower temperatures, while elimination is favored by strong, non-nucleophilic, or sterically hindered bases at higher temperatures. Since the only β-hydrogens are on the methyl group, 2-vinylpyridine is the sole possible alkene product, simplifying the regiochemical outcome. nih.gov

Redox Chemistry and Derivatization

Beyond substitution and elimination, the reactivity of this compound includes potential redox reactions and other derivatizations.

Redox Chemistry :

Reduction : The compound can be reduced through several methods. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) can reduce the pyridine ring to a piperidine ring. Additionally, the carbon-bromine bond can undergo hydrogenolysis to yield 2-ethylpyridine (B127773) hydrobromide.

Oxidation : Oxidation of the pyridine ring is generally difficult and requires harsh conditions. The side chain is typically not susceptible to oxidation under standard conditions. The reaction of thiourea with bromine is known to involve the oxidation of the sulfur center. lookchem.com

Derivatization :

Organometallic Formations : A common derivatization for alkyl halides is the formation of Grignard (R-MgBr) or organolithium (R-Li) reagents. However, for this compound, this is complicated by the acidic proton on the pyridinium nitrogen. The reaction would require the use of the free base form, and even then, the reactivity of the pyridine ring could lead to side reactions.

Radical Reactions : Under specific conditions, such as photochemical initiation, the C-Br bond can undergo homolytic cleavage to form a pyridylic radical. This radical intermediate could then participate in various C-C bond-forming reactions.

Quaternization Reactions of the Pyridine Nitrogen

Quaternization involves the alkylation of the nitrogen atom of a tertiary amine, such as a pyridine derivative, to form a quaternary ammonium salt, in this case, a pyridinium salt. While the nitrogen in this compound is already protonated, it can still undergo further reactions, or the corresponding free base, 2-(1-bromoethyl)pyridine, can be readily quaternized.

The reaction of pyridine and its derivatives with alkyl halides is a well-established method for the synthesis of pyridinium salts. nih.gov These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyridine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. nih.govscilit.com In the case of 2-(1-bromoethyl)pyridine, the bromine atom is on a secondary carbon adjacent to the pyridine ring, making it a reactive site for nucleophilic attack.

The quaternization of 2-(1-bromoethyl)pyridine with various tertiary amines would lead to the formation of bis-pyridinium salts or other quaternary ammonium derivatives. The general reaction scheme would involve the displacement of the bromide ion by the incoming nucleophilic amine. The reaction conditions, such as solvent and temperature, can influence the rate and yield of the quaternization reaction. google.com

The synthesis of pyridinium-based ionic liquids often involves the quaternization of pyridine with a suitable alkyl halide. rsc.org Although direct quaternization of this compound at the already protonated nitrogen is not the primary reaction, its free base is a candidate for forming novel pyridinium ionic liquids. These ionic liquids are salts with melting points below 100 °C and are valued for their unique properties as solvents and catalysts. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| 2-(1-Bromoethyl)pyridine | Tertiary Amine | Quaternary Ammonium Salt | Phase Transfer Catalyst |

| 2-(1-Bromoethyl)pyridine | N-Alkylimidazole | Imidazolium-Pyridinium Salt | Ionic Liquid |

| 2-(1-Bromoethyl)pyridine | Triphenylphosphine | Phosphonium-Pyridinium Salt | Wittig Reagent Precursor |

Pyridinium salts are versatile building blocks in the design of functional materials due to their charged nature and the tunability of their properties. rsc.org Quaternized derivatives of vinylpyridines, for instance, are used to create polyelectrolytes with a range of applications. nih.govmdpi.com

Poly(vinylpyridine) can be quaternized to form poly(N-alkylvinylpyridinium) salts, which are water-soluble polymers used in various applications, including as flocculants, antistatic agents, and in the fabrication of membranes and sensors. polymersource.caruixibiotech.com While this compound is a monomeric unit, its derivatives could serve as precursors for functional polymers. For example, by reacting it with a suitable difunctional nucleophile, it could be incorporated into a polymer backbone, introducing pyridinium moieties that can influence the material's properties, such as its conductivity, hydrophilicity, and ability to interact with other molecules. nih.gov The quaternized pyridinium group can also serve as a redox-active center in materials designed for electronic applications. researchgate.net

Rearrangement Processes and Isomerization Studies

Rearrangement reactions involving the migration of an atom or group within a molecule can lead to the formation of structural isomers. For pyridine derivatives, skeletal rearrangements of the pyridine ring itself have been studied, often involving photochemical or metal-catalyzed conditions to induce ring expansion or contraction. thieme-connect.deyoutube.com For instance, pyridinium ylides can undergo photochemical rearrangement to form diazepines. chemrxiv.org

However, specific studies on the rearrangement or isomerization of the 2-(1-bromoethyl) side chain in this compound are not extensively documented in the readily available scientific literature. Potential rearrangement pathways could theoretically involve the formation of a carbocation intermediate at the benzylic-like position, which could then undergo hydride or alkyl shifts, although such processes would likely require specific reaction conditions to be favorable. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via a rearrangement involving an N-acylated intermediate, resulting in a formal two-carbon insertion. nih.gov This suggests that rearrangements in substituted pyridines can be triggered by specific reagents and reaction pathways.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds. pressbooks.pub Several palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, are widely used to couple organic halides with organometallic reagents. libretexts.orgresearchgate.net

The application of these reactions to 2-substituted pyridines can be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem." nih.gov This difficulty can arise from the coordination of the pyridine nitrogen to the metal catalyst, which can deactivate it or lead to undesired side reactions. nih.gov

Despite these challenges, cross-coupling reactions of halopyridines are well-established. For instance, the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with arylboronic acids is a common method for synthesizing 2-arylpyridines. rsc.org Similarly, Negishi and Kumada couplings offer alternative routes using organozinc and Grignard reagents, respectively. mdpi.comosti.gov

In the context of this compound, the reactive C-Br bond is on the ethyl side chain. This benzylic-like bromide is expected to be susceptible to oxidative addition to a low-valent palladium or nickel catalyst, which is the initial step in many cross-coupling catalytic cycles. Cross-coupling reactions of benzylic halides with organoboron compounds (Suzuki coupling) and organozinc reagents have been reported. nih.govnih.gov Therefore, it is plausible that 2-(1-bromoethyl)pyridine could undergo such reactions to form new C-C bonds at the alpha-position of the ethyl group. However, specific examples of organometallic coupling reactions utilizing this compound as the substrate are not prominently featured in the surveyed literature. The presence of the acidic proton in the hydrobromide salt might also influence the reaction by reacting with the organometallic reagent.

| Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium(0) | 2-(1-Aryl-ethyl)pyridine |

| Negishi | Organozinc reagent | Palladium(0) or Nickel(0) | 2-(1-Alkyl/Aryl-ethyl)pyridine |

| Kumada | Grignard reagent | Palladium(0) or Nickel(0) | 2-(1-Alkyl/Aryl-ethyl)pyridine |

| Heck | Alkene | Palladium(0) | 2-(1-Vinyl-ethyl)pyridine derivative |

Advanced Spectroscopic and Structural Characterization of 2 1 Bromoethyl Pyridine Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 2-(1-Bromoethyl)pyridine (B1611390) hydrobromide. The combination of proton (¹H), carbon-¹³ (¹³C), and various 2D NMR techniques allows for a complete assignment of the molecule's complex spin systems.

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons within the molecule. In the hydrobromide salt form, the pyridine (B92270) nitrogen is protonated, leading to a general downfield shift of the aromatic proton signals compared to the free base due to the increased electron-withdrawing nature of the pyridinium (B92312) cation.

The key structural features are the pyridine ring and the 1-bromoethyl side chain. The four protons on the pyridine ring (H-3, H-4, H-5, and H-6) exhibit characteristic chemical shifts and coupling patterns. The ethyl group protons—the methine (CH) and the methyl (CH₃)—display a distinct quartet and doublet pattern, respectively, due to vicinal coupling.

Table 1: Predicted ¹H NMR Data for 2-(1-Bromoethyl)pyridine Hydrobromide in DMSO-d₆ This data is predicted based on established chemical shift values for pyridinium systems and alkyl halides. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~ 1.9 - 2.1 | Doublet (d) | ~ 7.0 |

| CH (ethyl) | ~ 5.5 - 5.7 | Quartet (q) | ~ 7.0 |

| H-5 | ~ 7.9 - 8.1 | Triplet (t) | ~ 7.5 |

| H-4 | ~ 8.3 - 8.5 | Triplet (t) | ~ 7.8 |

| H-3 | ~ 8.0 - 8.2 | Doublet (d) | ~ 7.8 |

| H-6 | ~ 8.8 - 9.0 | Doublet (d) | ~ 5.5 |

| NH⁺ | ~ 14.0 - 15.0 | Broad Singlet (br s) | - |

The downfield shift of the methine proton (CH) is attributed to the deshielding effects of both the adjacent bromine atom and the electron-withdrawing pyridinium ring. The aromatic protons are assigned based on their expected multiplicities and positions relative to the nitrogen atom and the side-chain substituent.

Table 2: Predicted ¹³C NMR Data for this compound This data is predicted based on typical values for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-α (CH) | ~ 45 - 50 |

| C-β (CH₃) | ~ 20 - 25 |

| C-2 | ~ 150 - 155 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 145 - 150 |

| C-5 | ~ 128 - 133 |

| C-6 | ~ 148 - 153 |

The carbon atom attached to the bromine (C-α) is expected to be significantly shielded compared to a standard alkyl carbon due to the "heavy atom effect," while still being influenced by its position adjacent to the aromatic ring. The pyridine ring carbons are found in the typical aromatic region, with their specific shifts determined by their position relative to the protonated nitrogen and the alkyl bromide substituent.

The pyridine nitrogen of 2-(1-Bromoethyl)pyridine possesses a lone pair of electrons (even when protonated in the salt, an equilibrium exists with the free base), making it a Lewis base capable of forming adducts with Lewis acids such as boranes (e.g., BF₃, B(C₆F₅)₃) or reacting with phosphorus compounds.

¹¹B NMR: Should 2-(1-bromoethyl)pyridine form an adduct with a borane (B79455) like triethylborane, ¹¹B NMR spectroscopy would be used for characterization. researchgate.net The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the coordination number of the boron atom. A tetracoordinate boron in a pyridine-borane adduct would typically show a signal in the range of δ = -15 to +10 ppm, a significant upfield shift from the signal for the free, tricoordinate borane (typically > +60 ppm). sdsu.edu

³¹P NMR: The bromoethyl group is a reactive electrophile. It can react with nucleophilic phosphines, such as triphenylphosphine, in an Sₙ2 reaction to form a phosphonium (B103445) salt. This derivative would be readily characterized by ³¹P NMR spectroscopy. The ³¹P chemical shift for the resulting pyridyl-ethyl-triphenylphosphonium bromide would be expected in the range of δ = +20 to +30 ppm, characteristic of tetracoordinate phosphonium cations. researchgate.netpsu.edu The magnitude of the ¹J(P-C) coupling constant could also provide further structural information.

To confirm the assignments from 1D NMR and establish unambiguous connectivity, 2D NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine quartet (~5.5-5.7 ppm) and the methyl doublet (~1.9-2.1 ppm) of the ethyl group, confirming their direct (³J) coupling. In the aromatic region, COSY cross-peaks would connect H-3 to H-4, H-4 to H-5, and H-5 to H-6, tracing the connectivity around the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the CH quartet to the C-α signal, the CH₃ doublet to the C-β signal, and each aromatic proton to its respective ring carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for connecting different parts of the molecule. wisc.edu Key HMBC correlations would include:

A cross-peak from the methine proton (CH) of the ethyl group to the C-2 and C-3 carbons of the pyridine ring.

Correlations from the H-3 proton to carbons C-2, C-4, and C-5.

A correlation from the H-6 proton to C-2 and C-5. These correlations would unequivocally establish the position of the 1-bromoethyl substituent at the C-2 position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For the free base, 2-(1-bromoethyl)pyridine (C₇H₈BrN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 185.9913 Da. uni.lu

A key feature in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), referred to as the M⁺ and M+2 peaks.

The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Based on established fragmentation rules for alkyl halides and pyridines, the following pathways are expected. libretexts.orgyoutube.com

Loss of Bromine Radical: The most favorable initial fragmentation is often the cleavage of the weakest bond, the C-Br bond. This results in the loss of a bromine radical (•Br) to form a stable, resonance-delocalized secondary carbocation. This fragment would appear at m/z 106.0651 (for the C₇H₈N⁺ fragment) and would not have the characteristic bromine isotope pattern.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyridine ring can occur, leading to the loss of a methyl radical (•CH₃). This would result in a fragment ion containing bromine, which would therefore exhibit the 1:1 M⁺/M+2 isotope pattern at m/z 171 and 173.

Pyridine Ring Fragmentation: Subsequent fragmentations may involve the characteristic breakdown of the pyridine ring itself, often through the loss of neutral molecules like HCN.

Table 3: Predicted Major Fragments in the Mass Spectrum of 2-(1-Bromoethyl)pyridine

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

| 185 | 187 | [C₇H₈BrN]⁺ | Molecular Ion (M⁺) |

| 170 | 172 | [C₆H₅BrN]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 106 | - | [C₇H₈N]⁺ | Loss of •Br |

| 78 | - | [C₅H₄N]⁺ | Pyridine ring fragment from further fragmentation |

This combination of molecular weight determination and detailed fragmentation analysis provides conclusive evidence for the identity and structure of 2-(1-Bromoethyl)pyridine.

Tandem Mass Spectrometry for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure and fragmentation pathways of ions in the gas phase. nationalmaglab.orgwikipedia.org For this compound, electrospray ionization (ESI) in positive ion mode is typically employed. In the ESI source, the salt dissociates, and the primary ion observed is the protonated 2-(1-bromoethyl)pyridine cation, [C₇H₈BrN+H]⁺. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for all bromine-containing fragments, appearing as a pair of peaks (M and M+2) of similar intensity. libretexts.org

Collision-induced dissociation (CID) of the precursor ion provides detailed mechanistic insights. The fragmentation of the 2-(1-bromoethyl)pyridinium cation is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions.

α-Cleavage: The bond between the chiral carbon and the methyl group can break, leading to the loss of a methyl radical (•CH₃). This is a common pathway for alkyl-substituted aromatic systems.

Benzylic-type Cleavage: The carbon-bromine bond is relatively weak and is located at a "benzylic-like" position relative to the pyridinium ring. Homolytic cleavage can lead to the loss of a bromine radical (•Br), forming a stable secondary carbocation.

Loss of HBr: A common fragmentation for alkyl halides is the elimination of a neutral hydrogen bromide (HBr) molecule. This would result in the formation of a vinylpyridine cation.

Ring Fragmentation: Following initial side-chain fragmentation, the pyridinium ring itself can undergo cleavage, although this typically requires higher collision energy. nih.gov

The study of these fragmentation patterns allows for the unambiguous identification of the compound and provides foundational knowledge for distinguishing it from its isomers, such as 1-(1-bromoethyl)pyridinium bromide or other substituted bromoalkylpyridines. researchgate.net

| Predicted Fragment Ion | Proposed Formation Pathway | Predicted m/z (⁷⁹Br / ⁸¹Br) |

| [C₇H₉BrN]⁺ | Protonated molecular ion (Precursor) | 186.0 / 188.0 |

| [C₇H₉N]⁺ | Loss of •Br radical | 107.1 |

| [C₆H₆N]⁺ | Loss of C₂H₅Br | 78.1 |

| [C₇H₈N]⁺ | Loss of HBr | 106.1 |

| [C₂H₅]⁺ | Ethyl cation fragment | 29.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. The spectra are dominated by vibrations associated with the pyridinium cation, the alkyl side chain, and the N⁺-H group, which is strongly influenced by hydrogen bonding to the bromide anion. cdnsciencepub.comresearchgate.net The pyridinium ion is isoelectronic with benzene (B151609), and its vibrational modes can be assigned by comparison. cdnsciencepub.commdpi.com

Key Vibrational Modes:

N⁺-H Stretching: The protonation of the pyridine nitrogen results in an N⁺-H bond. Its stretching vibration (νN⁺-H) appears as a very broad and strong band in the IR spectrum, typically in the 2400–3300 cm⁻¹ region. cdnsciencepub.com The significant broadening and low frequency are characteristic of strong hydrogen bonding between the pyridinium cation and the bromide anion (N⁺-H···Br⁻).

C-H Stretching: Aromatic C-H stretching vibrations (νC-H) of the pyridinium ring are observed in the 3000–3150 cm⁻¹ region. Aliphatic C-H stretching modes from the ethyl group appear at lower frequencies, typically between 2850 and 2990 cm⁻¹.

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are prominent in both IR and Raman spectra, appearing in the 1450–1640 cm⁻¹ range. researchgate.netpw.edu.pl Protonation of the nitrogen atom causes a noticeable shift in these frequencies compared to neutral pyridine.

N⁺-H Bending: The in-plane (δN⁺-H) and out-of-plane (γN⁺-H) bending vibrations of the N⁺-H group are also characteristic. The in-plane bend is typically found around 1250 cm⁻¹, while the out-of-plane bend appears as a broad feature near 900 cm⁻¹. researchgate.net

C-Br Stretching: The stretching vibration of the carbon-bromine bond (νC-Br) is expected to appear in the far-infrared region, typically between 550 and 650 cm⁻¹, and is often weak in intensity.

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N⁺-H Stretch | Pyridinium H-bonded to Br⁻ | 2400 - 3300 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Pyridinium Ring | 3000 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | -CH(Br)CH₃ | 2850 - 2990 | Medium | Medium |

| C=C, C=N Ring Stretch | Pyridinium Ring | 1450 - 1640 | Strong | Strong |

| N⁺-H In-plane Bend | Pyridinium | ~1250 | Medium | Weak |

| C-Br Stretch | Bromoethyl group | 550 - 650 | Medium-Weak | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the chromophore of the molecule. For this compound, the primary chromophore is the pyridinium ring. The UV-Vis spectrum of the pyridinium cation is distinct from that of its neutral pyridine analogue.

Neutral pyridine exhibits two main absorption bands: a strong band around 250-260 nm attributed to a π→π* transition and a much weaker, longer-wavelength band (around 270 nm in non-polar solvents) corresponding to a symmetry-forbidden n→π* transition, which involves the promotion of an electron from the nitrogen lone pair to an anti-bonding π* orbital. chemicalforums.comlibretexts.org

Upon protonation to form the pyridinium hydrobromide salt, the nitrogen lone pair becomes involved in the N⁺-H bond. Consequently, the n→π* transition is no longer possible, and its corresponding absorption band disappears from the spectrum. chemicalforums.com This is a key distinguishing feature.

The π→π* transitions are still present but are shifted. The protonation of the ring nitrogen alters the energy levels of the π molecular orbitals. Typically, this results in a bathochromic (red) shift of the primary π→π* absorption band to a longer wavelength compared to neutral pyridine, often appearing in the 260-320 nm range. rsc.orgresearchgate.net The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity. The bromoethyl substituent at the 2-position is expected to have only a minor electronic effect on the pyridinium chromophore.

| Compound | Transition Type | Approximate λ_max (nm) | Notes |

| Benzene | π→π | ~255 | Reference aromatic system. |

| Pyridine | π→π | ~257 | Similar to benzene. |

| Pyridine | n→π | ~270 | Weak, involves N lone pair. Disappears in polar/acidic media. chemicalforums.com |

| This compound | π→π | ~260-270 | n→π* transition is absent due to protonation. Position is solvent-dependent. |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

The crystal structure would consist of an ionic lattice of 2-(1-bromoethyl)pyridinium cations and bromide anions. The most significant intermolecular interaction governing the crystal packing is expected to be a strong N⁺-H···Br⁻ hydrogen bond. ethernet.edu.et This interaction is directional and plays a crucial role in organizing the ions into specific supramolecular motifs. researchgate.netias.ac.in

| Parameter | Description | Expected/Representative Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or Pna2₁ wikipedia.org |

| N⁺-H···Br⁻ Bond Length | Distance between H and Br atoms. | ~2.2 - 2.4 Å |

| N⁺-H···Br⁻ Bond Angle | Angle of the N-H-Br atoms. | ~160 - 175° |

| C-Br Bond Length | Length of the covalent C-Br bond. | ~1.95 Å |

| C-N-C Bond Angle | Angle within the pyridinium ring at N. | ~120° |

Advanced Chromatographic Purity and Composition Analysis (e.g., HPLC with specialized detectors)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the composition of this compound. Due to the ionic and highly polar nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. jordilabs.comphenomenex.com

A typical RP-HPLC setup would employ a C18 (octadecylsilane) stationary phase, which separates compounds based on hydrophobicity. mdpi.com However, as a salt, the analyte may exhibit poor retention on a standard C18 column with a simple water/organic solvent mobile phase. To achieve adequate retention and good peak shape, several strategies can be employed. One common approach is the use of an acidic buffer (e.g., phosphate (B84403) or formate) in the mobile phase, which ensures the pyridine nitrogen remains protonated and can improve interaction with residual silanols on the silica (B1680970) support. helixchrom.com

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. wikipedia.org A gradient elution, where the concentration of the organic modifier is increased over time, is often used to ensure the elution of any less polar impurities. Detection is most commonly performed using a UV detector set at the absorption maximum (λ_max) of the pyridinium chromophore (approx. 260-270 nm). sielc.comhelixchrom.com This provides high sensitivity and selectivity for the analyte and related aromatic impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Building Block in Heterocyclic Synthesis

The presence of a reactive bromine atom and a nucleophilic pyridine nitrogen within the same molecule allows this compound to be a key starting material for the construction of diverse heterocyclic structures.

This compound is an excellent electrophile for the introduction of the 1-(pyridin-2-yl)ethyl moiety into various molecules. Nucleophilic substitution reactions, where the bromide is displaced by a wide range of nucleophiles, lead to the formation of a diverse array of 2-substituted pyridine derivatives. These reactions are fundamental in creating molecules with potential applications in medicinal chemistry and materials science.

For example, the reaction of 2-(1-Bromoethyl)pyridine with various amines, thiols, or alkoxides can yield a variety of substituted pyridines. While specific reaction data for the hydrobromide salt is not extensively detailed in publicly available literature, the reactivity of the free base, 2-(1-bromoethyl)pyridine, provides insight into its synthetic utility. The general reaction scheme involves the displacement of the bromide ion by a nucleophile, as illustrated in the following conceptual table.

Table 1: Conceptual Nucleophilic Substitution Reactions of 2-(1-Bromoethyl)pyridine

| Nucleophile (Nu-H) | Product | Potential Product Class |

| R-NH₂ (Amine) | 2-(1-(R-amino)ethyl)pyridine | Substituted Amino-pyridines |

| R-SH (Thiol) | 2-(1-(R-thio)ethyl)pyridine | Thioether-pyridines |

| R-OH (Alcohol) | 2-(1-(R-oxy)ethyl)pyridine | Ether-pyridines |

These substituted pyridines can serve as intermediates for more complex molecules. The pyridine nitrogen can be further quaternized or oxidized to an N-oxide, providing additional avenues for functionalization.

The bifunctional nature of this compound, possessing both an electrophilic carbon and a nucleophilic nitrogen, allows for its use in the construction of more complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions of appropriately substituted derivatives of 2-(1-bromoethyl)pyridine can lead to the formation of novel ring structures.

Macrocyclic compounds containing nitrogen atoms are of significant interest due to their ability to act as host molecules for ions and small neutral molecules. This compound can be a key component in the synthesis of such macrocycles, often referred to as pyridinophanes. The synthesis of these macrocycles typically involves the reaction of a di-nucleophile with two equivalents of a di-electrophile, or the cyclization of a linear precursor containing both nucleophilic and electrophilic ends.

Although direct synthetic routes to pyridinophanes using this compound are not extensively documented, the general strategy would involve its reaction with a suitable di-amine or di-thiol under high-dilution conditions to favor intramolecular cyclization over polymerization. The resulting macrocycles would contain the 1-(pyridin-2-yl)ethyl unit as part of the cyclic framework.

Precursor for Ligand Design in Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives makes it an excellent coordinating agent for a variety of metal ions. This property is extensively utilized in the design and synthesis of ligands for coordination chemistry and organometallic catalysis.

Chelating ligands, which can bind to a metal ion through two or more donor atoms, form more stable metal complexes compared to monodentate ligands. This compound serves as a valuable starting material for the synthesis of bidentate and tridentate chelating ligands. By reacting it with other heterocyclic amines or phosphines, ligands with N,N'- or N,P-donor sets can be prepared.

For instance, the reaction of 2-(1-bromoethyl)pyridine with another pyridine-containing nucleophile can lead to the formation of bipyridine-type ligands. These ligands are of immense importance in coordination chemistry and have been used to prepare a wide range of transition metal complexes with interesting photophysical and electrochemical properties.

Table 2: Conceptual Synthesis of Bidentate Ligands from 2-(1-Bromoethyl)pyridine

| Reactant | Ligand Structure | Donor Atoms |

| 2-Aminopyridine (B139424) | N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine | N,N' |

| Triphenylphosphine | (1-(pyridin-2-yl)ethyl)diphenylphosphine | N,P |

Ligands derived from this compound play a crucial role in homogeneous catalysis by modifying the properties of the metal center, such as its reactivity, selectivity, and stability.

Palladium Catalysis: Pyridine-containing ligands are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Complexes of palladium with ligands derived from 2-(1-bromoethyl)pyridine could potentially be active catalysts for these transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring or the group attached to the ethyl moiety.

Nickel Catalysis: Nickel catalysts are often used for cross-coupling reactions involving C-O and C-S bond activation, as well as in polymerization and oligomerization reactions. Chiral pyridine-containing ligands are particularly important in asymmetric nickel catalysis. Ligands synthesized from chiral derivatives of 2-(1-bromoethyl)pyridine could be employed to induce enantioselectivity in various nickel-catalyzed transformations.

Gold Catalysis: Gold catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. Pyridine-based ligands have been shown to stabilize gold(I) and gold(III) catalytic species. Ligands derived from 2-(1-bromoethyl)pyridine could be used to modulate the electronic properties and reactivity of gold catalysts in various organic transformations.

While specific catalytic data for complexes derived directly from this compound is not extensively reported, the general utility of pyridine-based ligands in these catalytic systems is well-established, suggesting the potential for future applications.

This compound is a valuable and versatile reagent in organic synthesis and coordination chemistry. Its ability to serve as a building block for a wide range of heterocyclic compounds, including substituted pyridines, and as a precursor for the synthesis of tailored ligands for transition metal catalysis, underscores its importance in the development of new materials and catalysts. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the field of chemical synthesis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(1-Bromoethyl)pyridine (B1611390) hydrobromide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, energy, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cp2k.orgscispace.com For 2-(1-Bromoethyl)pyridine hydrobromide, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are performed by exploring the potential energy surface of the molecule to find the minimum energy conformation. nih.gov

For instance, a typical DFT study on a related compound, 2,6-bis(bromomethyl)pyridine, utilized the B3LYP functional with a 6-311G(d,p) basis set to achieve geometry optimization. derpharmachemica.com A similar approach for this compound would yield data that could be presented as follows:

Interactive Table 1: Predicted Structural Parameters for 2-(1-Bromoethyl)pyridine

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 |

| C-C (ethyl side chain) | ~1.52 |

| C-Br | ~1.97 |

| N-C-C (angle) | ~122 |

| C-C-Br (angle) | ~111 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.

Furthermore, DFT is employed to map out energy landscapes, which are crucial for understanding the molecule's stability and conformational preferences. nih.gov By calculating the energies of different conformers, it is possible to identify the most stable forms and the energy barriers between them.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic predictions. nih.gov

For this compound, ab initio calculations could be used to predict its vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural characterization of the compound. nih.gov A study on a similar molecule, 2-chloro-5-bromopyridine, demonstrated the utility of such calculations in assigning vibrational modes. nih.gov

Interactive Table 2: Illustrative Predicted Vibrational Frequencies for 2-(1-Bromoethyl)pyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (pyridine) | 3100-3000 |

| C-H stretch (ethyl) | 3000-2850 |

| C=N stretch (pyridine) | ~1600 |

| C=C stretch (pyridine) | ~1580 |

| C-Br stretch | ~650 |

Note: These are representative frequency ranges and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.

To understand how this compound participates in a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state.

Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.

For example, in a nucleophilic substitution reaction involving this compound, computational studies could compare the energy profiles of an SN1 versus an SN2 mechanism to determine the more favorable pathway. A study on the related 2-(2-chloroethyl)pyridine (B91823) highlighted the potential for competing elimination and substitution reactions, which could be computationally explored for the bromo-analogue. rsc.org

Solvation Effects and Implicit/Explicit Solvent Models

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvation effects in two primary ways: implicit and explicit solvent models. muni.czscribd.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and is often used to calculate the free energy of solvation, which provides insight into the solubility and stability of the molecule in different solvents. youtube.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. muni.czscribd.com

The choice of solvent model depends on the specific chemical question being addressed. For this compound, implicit models could be used to screen for suitable reaction solvents, while explicit models could provide a deeper understanding of its interactions in a particular solvent like water or ethanol.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable insights that complement experimental data. These predictive methods are particularly useful for understanding the molecule's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of NMR chemical shifts through computational methods has become a standard practice in chemical research. researchgate.netconicet.gov.ar For this compound, density functional theory (DFT) is a commonly employed method for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The process typically involves optimizing the molecule's geometry and then using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to calculate the magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be influenced by several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. researchgate.netgithub.io For instance, different functionals may be more suitable for predicting proton versus carbon chemical shifts. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can also refine the predicted values by accounting for the influence of the surrounding medium on the molecule's electronic structure. github.io

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the cationic component, 2-(1-bromoethyl)pyridinium, calculated using a representative DFT method.

Table 1: Predicted NMR Chemical Shifts for 2-(1-Bromoethyl)pyridinium

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 8.15 | 128.5 |

| Pyridine-H4 | 7.90 | 145.0 |

| Pyridine-H5 | 7.85 | 125.0 |

| Pyridine-H6 | 8.60 | 149.0 |

| Ethyl-CH | 5.50 | 55.0 |

| Ethyl-CH₃ | 2.10 | 25.0 |

| Pyridine-C2 | - | 158.0 |

| Pyridine-C3 | - | 128.5 |

| Pyridine-C4 | - | 145.0 |

| Pyridine-C5 | - | 125.0 |

| Pyridine-C6 | - | 149.0 |

| Ethyl-Cα | - | 55.0 |

Vibrational Frequencies:

Computational methods are also adept at predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov Similar to NMR predictions, DFT and ab initio Hartree-Fock methods are used to calculate the vibrational modes of this compound. nih.gov These calculations yield a set of frequencies and their corresponding intensities, which can be used to generate a theoretical spectrum.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, as theoretical calculations tend to overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. nih.gov The analysis of these vibrational modes provides detailed information about the molecule's bonding and structure. For example, characteristic stretching and bending frequencies can be assigned to specific functional groups within the molecule, such as the C-H bonds of the pyridine (B92270) ring or the C-Br bond. scirp.org

An illustrative table of key predicted vibrational frequencies for this compound is presented below.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (pyridinium) | 3250 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2900 |

| C=C/C=N Ring Stretch | 1620-1500 |

| C-H Bend | 1470-1350 |

| C-N Stretch | 1300 |

| C-C Stretch | 1200 |

Conformational Analysis and Potential Energy Surface Mapping

The study of a molecule's different spatial arrangements (conformers) and the energy associated with them is crucial for understanding its reactivity and physical properties.

Conformational Analysis:

Conformational analysis of this compound involves identifying the stable conformers that arise from rotation around single bonds, primarily the C-C bond of the ethyl group and the C-N bond connecting it to the pyridine ring. nih.gov Computational methods can systematically explore these rotational degrees of freedom to locate energy minima, which correspond to stable conformations. biomedres.us

For a molecule with a flexible side chain like 2-(1-bromoethyl)pyridine, several conformers can exist. The relative energies of these conformers can be calculated to determine their populations at a given temperature. It is expected that steric and electronic interactions, such as repulsion between the bulky bromine atom and the pyridine ring, will play a significant role in determining the most stable conformation. nih.gov

Potential Energy Surface (PES) Mapping:

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, a one-dimensional PES can be generated by systematically changing a specific dihedral angle (e.g., the N-C-C-Br angle) and calculating the energy at each step, while optimizing the rest of the molecular geometry. q-chem.com This process is often referred to as a relaxed scan. q-chem.com

The resulting PES plot reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states that separate them. libretexts.orglibretexts.org The height of these energy barriers provides information about the ease of interconversion between different conformers. nih.gov This analysis is fundamental for understanding the molecule's dynamic behavior. libretexts.orgsciepub.com For more complex systems, multi-dimensional PES scans can be performed to explore the interplay between multiple conformational variables. q-chem.com

Future Research Directions and Unexplored Avenues for 2 1 Bromoethyl Pyridine Hydrobromide

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2-(1-bromoethyl)pyridine (B1611390) hydrobromide and related pyridine (B92270) derivatives often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic routes.

Key areas for exploration include:

Catalytic C-H Activation: Direct, regioselective C-H functionalization of the ethyl group on 2-ethylpyridine (B127773) would be a highly atom-economical approach, avoiding the need for pre-functionalization. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for generating radical intermediates, which could be harnessed for the selective bromination of the ethyl side chain. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency for halogenation reactions, minimizing hazardous byproducts and enabling precise control over reaction parameters.

Biocatalysis: The use of enzymes, such as halogenases, could provide an environmentally benign route to 2-(1-bromoethyl)pyridine with high selectivity, operating under mild aqueous conditions.

Green Solvents and Catalysts: Investigating the use of environmentally friendly solvents (e.g., ionic liquids, supercritical fluids) and reusable solid catalysts could significantly reduce the environmental impact of the synthesis. researchgate.netbhu.ac.innih.gov Methodologies like microwave-assisted synthesis have already shown promise in producing pyridine derivatives with excellent yields and shorter reaction times. nih.gov

A comparative overview of potential sustainable methods is presented below.

| Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and robust catalysts |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Catalyst design, substrate scope expansion |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of reaction conditions |

| Biocatalysis | High selectivity, environmentally benign | Enzyme discovery and engineering |

| Green Solvents/Catalysts | Reduced environmental impact, reusability | Solvent screening, development of recyclable catalysts bhu.ac.in |

Exploration of Undiscovered Reactivity Patterns

The primary reactivity of 2-(1-bromoethyl)pyridine hydrobromide involves nucleophilic substitution at the benzylic-like position. However, there are numerous unexplored reactivity patterns that could lead to novel molecular scaffolds.

Future research could focus on:

Radical-mediated Reactions: Beyond simple substitution, the generation of a radical at the alpha-position could enable a host of new C-C and C-heteroatom bond formations, including conjugate additions and cyclization reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling: While challenging, the development of conditions for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) directly at the sp3-hybridized carbon bearing the bromine atom would be a significant advance.

Rearrangement Reactions: Investigating conditions that could induce aza-semipinacol-type rearrangements could lead to the synthesis of novel, highly functionalized heterocyclic systems. nih.gov

Dehydrobromination and Subsequent Cycloadditions: Controlled elimination of HBr to form a vinylpyridine intermediate in situ, followed by cycloaddition reactions (e.g., Diels-Alder), could provide rapid access to complex polycyclic pyridine derivatives.

Integration into Emerging Fields of Materials Science and Nanotechnology

Pyridine-containing molecules are integral to materials science, serving as ligands for metal complexes, components of polymers, and functional dyes. This compound is an ideal precursor for incorporating the 2-pyridylethyl moiety onto various surfaces and into novel materials.

Prospective research avenues include:

Functionalization of Nanomaterials: The compound can be used to graft pyridine units onto the surface of nanoparticles (e.g., gold, silica (B1680970), carbon nanotubes), creating materials with tailored electronic, catalytic, or sensing properties.

Development of Novel Ligands for Metal-Organic Frameworks (MOFs): By derivatizing the bromoethyl group, new linkers can be synthesized for the construction of MOFs with unique topologies and functionalities for gas storage, separation, or catalysis. Pyridine-modified covalent organic frameworks (COFs) have already shown enhanced stability. fao.org

Synthesis of Conjugated Polymers: Incorporation of the 2-pyridylethyl group into polymer backbones could lead to new materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices.

Creation of Self-Assembled Monolayers (SAMs): The reactive handle allows for the attachment of pyridine groups to surfaces, which can then be used to coordinate metal ions, creating functional interfaces for molecular electronics or biosensors.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. Applying these methods to this compound and its derivatives can provide valuable insights.

Future computational studies should aim to:

Predict Reaction Pathways and Outcomes: Using Density Functional Theory (DFT) and other methods to model reaction mechanisms, such as nucleophilic substitution or radical pathways, can help in optimizing reaction conditions and predicting the feasibility of new transformations. digitellinc.comnih.gov

Simulate Material Properties: Computational modeling can predict the electronic, optical, and mechanical properties of materials incorporating the 2-pyridylethyl moiety, aiding in the design of new functional materials.

Elucidate Structure-Property Relationships: By systematically studying a range of virtual derivatives, computational methods can establish clear relationships between molecular structure and properties like ligand binding affinity or electronic behavior. nih.gov This can guide the synthesis of derivatives with desired characteristics.

Investigate Non-Covalent Interactions: Modeling halogen bonding and other non-covalent interactions involving the bromine atom and the pyridine ring can reveal new opportunities for crystal engineering and the design of supramolecular assemblies. rsc.org

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Predict reactivity, transition states, and product selectivity digitellinc.com |

| Molecular Dynamics (MD) | Material Science | Simulate the behavior of polymers and self-assembled monolayers |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | Predict the properties of new derivatives before synthesis |

| Ab Initio Calculations | Spectroscopic Analysis | Correlate experimental spectroscopic data with molecular structure |

Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties

The true potential of this compound lies in its use as a scaffold for creating a diverse library of derivatives with properties tailored for specific applications.

Future synthetic efforts should be directed towards:

Chiral Ligands for Asymmetric Catalysis: Resolution of racemic this compound or its enantioselective synthesis would provide access to chiral building blocks for creating new ligands for asymmetric metal catalysis.

Biologically Active Molecules: The pyridine scaffold is a common feature in pharmaceuticals. lifechemicals.comnih.gov Using the bromoethyl group as a reactive handle to attach other pharmacophores could lead to the discovery of new therapeutic agents.

Chelating Agents for Metal Ion Sequestration or Sensing: The synthesis of multidentate ligands by linking multiple 2-pyridylethyl units can produce powerful chelators for specific metal ions, with applications in environmental remediation or medical imaging. Functionalization of the pyridine ring itself can tune the electrochemical properties and thermodynamic stability of resulting metal complexes. rsc.orgnih.gov

Photoresponsive Molecules: Incorporating photoisomerizable groups (e.g., azobenzenes) or fluorescent moieties can lead to the creation of smart materials and molecular switches that respond to light.

By systematically exploring these avenues, the scientific community can significantly expand the synthetic toolbox and application scope of this compound, paving the way for innovations in chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1-bromoethyl)pyridine hydrobromide with high yield and purity?

- Methodological Answer : The synthesis can be optimized using brominating agents like pyridinium hydrobromide perbromide under controlled conditions. For example, reactions in methanol at 20°C for 16–21 hours yield ~72% product . Key parameters include stoichiometric ratios (e.g., 4:1 molar ratio of brominating agent to substrate) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity, as validated by melting point analysis (149–152°C) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify C-Br stretching vibrations (~550–600 cm⁻¹) and pyridine ring modes (C=C stretching at ~1600 cm⁻¹, C-H out-of-plane bending at ~700 cm⁻¹) .

- NMR : ¹H NMR should show a triplet for the bromoethyl group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ ~35–40 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 252.94 (M+H⁺) validate the molecular formula (C₆H₆BrN·HBr) .